molecular formula C6H12ClNO B3253164 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride CAS No. 2219379-77-6

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3253164
CAS No.: 2219379-77-6
M. Wt: 149.62
InChI Key: OVKAGRPWBJTQFL-UHFFFAOYSA-N
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Description

6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.61858 . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 6-oxa-2-azabicyclo[3.2.1]octane structure, has been a subject of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with one oxygen and six carbon atoms . The structure also includes a nitrogen atom and a hydrochloride group .

Scientific Research Applications

Oxy-PAHs and Their Potential Risk Assessment

  • Study: "Oxy-PAHs: occurrence in the environment and potential genotoxic/mutagenic risk assessment for human health" discusses oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) and their environmental impact, focusing on their sources, fate, occurrence, and potential genotoxicity and mutagenicity. This review suggests prioritizing four major oxy-PAH molecules in ecotoxicological and toxicological studies due to their significant health risk underestimation (Clergé et al., 2019).

Synthetic Approaches in Organic Chemistry

  • Study: "Recent Advances in Base-Assisted Michael Addition Reactions" presents comprehensive information on recent advancements in base-assisted Michael addition reactions, including various organic and inorganic bases used in reactions that might be relevant to the synthesis or study of "6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride" (Thirupathi et al., 2022).

Analysis of Oxidation Reactions

  • Study: "A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil" examines the oxidation of cyclohexane, an essential chemical reaction for the industrial production of cyclohexanol and cyclohexanone. It covers various catalysts and reaction conditions, potentially analogous to research involving "this compound" (Abutaleb & Ali, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride, suggests that personal protective equipment should be used to avoid dust formation and inhalation . It is also advised to avoid letting the product enter drains . In case of contact with skin or eyes, it is recommended to wash off with plenty of water .

Future Directions

Research on similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . This suggests that there could be potential for future research and applications of 6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride in the field of drug discovery and organic synthesis.

Properties

IUPAC Name

6-oxa-2-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-7-5-3-6(1)8-4-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAGRPWBJTQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-77-6
Record name 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
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6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride

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